molecular formula C6H5BrN2O2 B1442420 5-(bromomethyl)-2-nitroPyridine CAS No. 448968-52-3

5-(bromomethyl)-2-nitroPyridine

Cat. No.: B1442420
CAS No.: 448968-52-3
M. Wt: 217.02 g/mol
InChI Key: RWMMMFKJDQNPTR-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-nitroPyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a bromomethyl group at the fifth position and a nitro group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-nitroPyridine typically involves the bromination of 2-nitropyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of substituted pyridines depending on the nucleophile used.

    Reduction: Formation of 5-(aminomethyl)-2-nitroPyridine.

    Oxidation: Formation of 5-(carboxymethyl)-2-nitroPyridine.

Scientific Research Applications

5-(Bromomethyl)-2-nitroPyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science for the synthesis of functionalized polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-nitroPyridine largely depends on its chemical reactivity. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The compound’s effects are mediated through its interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application.

Comparison with Similar Compounds

    5-(Chloromethyl)-2-nitroPyridine: Similar structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but may differ in terms of reaction rates and product yields.

    5-(Bromomethyl)-2-nitroBenzene: A benzene analog with similar functional groups but different electronic properties due to the aromatic ring structure.

    2-Bromo-5-nitroPyridine: A positional isomer with the bromine and nitro groups at different positions, leading to different reactivity and applications.

Uniqueness: 5-(Bromomethyl)-2-nitroPyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.

Properties

IUPAC Name

5-(bromomethyl)-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMMMFKJDQNPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304745
Record name 5-(Bromomethyl)-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448968-52-3
Record name 5-(Bromomethyl)-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448968-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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